molecular formula C14H18O3 B3033290 3-Cyclopropyl-3-(4-methoxy-3-methylphenyl)propanoic acid CAS No. 1017141-66-0

3-Cyclopropyl-3-(4-methoxy-3-methylphenyl)propanoic acid

Cat. No.: B3033290
CAS No.: 1017141-66-0
M. Wt: 234.29 g/mol
InChI Key: REQZEHJNXWOINF-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3-(4-methoxy-3-methylphenyl)propanoic acid is an organic compound with the molecular formula C14H18O3 It is characterized by a cyclopropyl group attached to a propanoic acid moiety, which is further substituted with a 4-methoxy-3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-3-(4-methoxy-3-methylphenyl)propanoic acid typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.

    Substitution with the Phenyl Group: The phenyl group with methoxy and methyl substituents can be introduced through Friedel-Crafts alkylation or acylation reactions.

    Formation of the Propanoic Acid Moiety: The propanoic acid moiety can be synthesized through various methods, including the oxidation of primary alcohols or the hydrolysis of nitriles.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-3-(4-methoxy-3-methylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted aromatic compounds or cyclopropyl derivatives.

Scientific Research Applications

3-Cyclopropyl-3-(4-methoxy-3-methylphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3-(4-methoxy-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropyl-3-oxopropanoic acid: Similar in structure but lacks the methoxy and methyl substituents on the phenyl ring.

    4-Methoxy-3-methylphenylacetic acid: Similar aromatic substitution pattern but differs in the aliphatic chain structure.

Uniqueness

3-Cyclopropyl-3-(4-methoxy-3-methylphenyl)propanoic acid is unique due to the combination of its cyclopropyl group and the specific substitution pattern on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3-cyclopropyl-3-(4-methoxy-3-methylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-9-7-11(5-6-13(9)17-2)12(8-14(15)16)10-3-4-10/h5-7,10,12H,3-4,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQZEHJNXWOINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(CC(=O)O)C2CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopropyl-3-(4-methoxy-3-methylphenyl)propanoic acid
Reactant of Route 2
3-Cyclopropyl-3-(4-methoxy-3-methylphenyl)propanoic acid
Reactant of Route 3
3-Cyclopropyl-3-(4-methoxy-3-methylphenyl)propanoic acid
Reactant of Route 4
3-Cyclopropyl-3-(4-methoxy-3-methylphenyl)propanoic acid
Reactant of Route 5
3-Cyclopropyl-3-(4-methoxy-3-methylphenyl)propanoic acid
Reactant of Route 6
3-Cyclopropyl-3-(4-methoxy-3-methylphenyl)propanoic acid

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